3-Nitro-L-homophenylalanine

Description

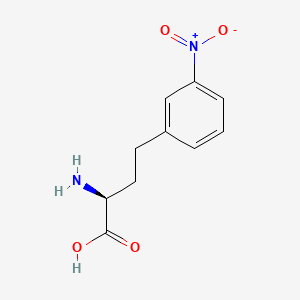

3-Nitro-L-homophenylalanine is a non-natural aromatic amino acid derivative characterized by a homophenylalanine backbone (an additional methylene group compared to phenylalanine) with a nitro (-NO₂) substitution at the 3-position of the phenyl ring. Homophenylalanine derivatives are of interest in medicinal chemistry and peptide engineering due to their enhanced lipophilicity and altered steric properties compared to phenylalanine . The nitro group introduces electron-withdrawing effects, influencing reactivity and applications in synthesis or biochemical studies.

Properties

IUPAC Name |

(2S)-2-amino-4-(3-nitrophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-9(10(13)14)5-4-7-2-1-3-8(6-7)12(15)16/h1-3,6,9H,4-5,11H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXRCIXDKXNKAW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-L-homophenylalanine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and L-alanine.

Condensation Reaction: The initial step involves a condensation reaction between 3-nitrobenzaldehyde and L-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-L-homophenylalanine can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted amino acid derivatives.

Scientific Research Applications

Drug Development

3-Nitro-L-homophenylalanine has been investigated for its potential therapeutic properties. Its role as a precursor in the synthesis of bioactive compounds makes it valuable in developing new pharmaceuticals. Notably, it has been linked to:

- Angiotensin-converting enzyme inhibitors : These are crucial in treating hypertension and heart failure, with many containing homophenylalanine derivatives as core structures .

- Proteasome inhibitors : Such as carfilzomib, which is used to treat multiple myeloma, highlighting the compound's significance in cancer therapy .

Biochemical Studies

The nitrophenyl group in this compound allows it to participate in various biochemical pathways. Research has shown that:

- It can influence enzyme activities by acting as an inhibitor or modulator, thereby providing insights into metabolic processes.

- The compound's interactions with specific receptors and enzymes have been studied to understand its mechanism of action in cellular environments .

Protein Engineering

In protein engineering, this compound serves as a building block for synthesizing modified proteins. Researchers utilize it to explore:

- The effects of nitro groups on protein structure and function.

- Its potential role in creating proteins with enhanced stability or altered activity profiles .

Case Study 1: Inhibition of Nitric Oxide Synthase

A study investigated the structure-activity relationship of dipeptides containing this compound derivatives as selective inhibitors of human inducible nitric oxide synthase (iNOS). The findings revealed that modifications to the phenyl ring significantly affected inhibitory potency, demonstrating the compound's potential in treating inflammatory conditions .

Case Study 2: Synthesis of Novel Therapeutics

Research focused on synthesizing novel compounds from this compound derivatives led to the identification of several candidates with promising anti-inflammatory and anticancer activities. These compounds showed significant efficacy in inhibiting nitric oxide production in macrophage assays, underscoring their therapeutic potential .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Drug Development | ACE inhibitors, proteasome inhibitors | Integral in structures of key therapeutic agents |

| Biochemical Studies | Enzyme modulation, receptor interactions | Influences activity and stability of proteins |

| Protein Engineering | Synthesis of modified proteins | Enhances understanding of protein dynamics |

| Inhibition Studies | Selective iNOS inhibitors | Demonstrated varying potency based on modifications |

Mechanism of Action

The mechanism of action of 3-Nitro-L-homophenylalanine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key properties of 3-Nitro-L-homophenylalanine with its closest analogs:

*Note: Data for this compound inferred from analogs.

Substituent Position and Reactivity

- 3-Nitro vs. 4-Nitro Substitution :

- 3-Nitro-L-phenylalanine (CAS 19883-74-0) exhibits meta-directing effects, influencing electrophilic substitution patterns. Its synthesis involves nitration of L-phenylalanine under controlled acidic conditions, similar to the method described for 4-nitro-L-phenylalanine in .

- 4-Nitro-L-phenylalanine (CAS 949-99-5) has a para-nitro group, which enhances stability in peptide bonds due to reduced steric hindrance compared to the meta isomer. It is widely used in solid-phase peptide synthesis .

Functional Group Variations

- Nitro vs. Fluoro Substituents: The nitro group (-NO₂) in 3-nitro-L-phenylalanine increases acidity (pKa ~1.5 for the aromatic proton) and participates in hydrogen bonding, whereas the fluoro group (-F) in 3-fluoro-L-phenylalanine (CAS 19883-77-3) enhances metabolic stability and bioavailability due to fluorine’s electronegativity .

Backbone Modifications: Phenylalanine vs. Homophenylalanine

- Homophenylalanine Derivatives :

- The extended side chain in homophenylalanine (e.g., L-beta-homophenylalanine hydrochloride, CAS 122745-12-4) increases lipophilicity, making it useful in drug design for improving membrane permeability . A nitro group at the 3-position would further modulate electronic properties and binding affinity in target proteins.

Research Findings and Challenges

- Electronic Effects : The nitro group’s electron-withdrawing nature reduces the pKa of adjacent functional groups, affecting peptide stability and reactivity .

- Solubility : 3-Nitro-L-phenylalanine has moderate water solubility (similar to 4-nitro-L-phenylalanine), while fluorinated analogs like 3-fluoro-L-phenylalanine exhibit higher solubility in organic solvents .

- Toxicity : Nitro-substituted compounds may exhibit cytotoxicity, necessitating careful handling (e.g., PAINS alerts in ).

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-Nitro-L-homophenylalanine, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves nitration of L-homophenylalanine. A common approach is to use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Post-reaction, neutralization with NaHCO₃ and purification via recrystallization (e.g., using ethanol/water mixtures) are critical. Characterization via HPLC (≥95% purity threshold) and NMR (matching spectral data to literature) ensures structural fidelity .

- Key Considerations : Solvent choice (e.g., dichloromethane or ether for anhydrous conditions) and catalysis (e.g., alkali for formylation reactions in related compounds) influence reaction efficiency .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodology : Use chiral HPLC or polarimetry. For example, optical rotation values (e.g., +8.3° in MeOH for 4-Nitro-L-phenylalanine) serve as benchmarks. Comparative analysis with known standards (e.g., (S)-4-Nitrophenylalanine) and NMR coupling constants can resolve enantiomeric discrepancies .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Methodology :

- Melting Point : Determine via differential scanning calorimetry (DSC). For nitro-substituted phenylalanines, reported ranges are 238–251°C .

- Spectroscopy : ¹H/¹³C NMR to verify nitro-group positioning and aromatic proton splitting patterns. IR spectroscopy confirms functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its biological activity in enzyme inhibition studies?

- Methodology : Perform kinetic assays (e.g., Michaelis-Menten analysis) with target enzymes (e.g., aminopeptidases). Compare inhibition constants (Kᵢ) with non-nitrated analogs. Molecular docking simulations can predict nitro-group interactions with enzyme active sites. Validate using mutagenesis studies on critical residues .

- Data Contradictions : Discrepancies in activity may arise from nitro-group orientation (para vs. meta substitution). Cross-reference crystallographic data of enzyme-ligand complexes .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

- Methodology :

- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., nitration time, acid ratio).

- Quality Control : Implement LC-MS for trace impurity profiling (e.g., de-nitrated byproducts). Adhere to NIH guidelines for reporting synthetic protocols to ensure reproducibility .

Q. How can researchers resolve conflicting spectroscopic data for this compound derivatives?

- Methodology :

- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, COSY) with high-resolution mass spectrometry (HRMS) to confirm molecular structure.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of nitro-group positioning and stereochemistry .

Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?

- Methodology : Use radiolabeled (¹⁴C or ³H) compounds in rodent models to track absorption/distribution. Monitor plasma half-life via LC-MS/MS. Compare bioavailability with unmodified L-homophenylalanine to assess nitro-group effects on membrane permeability .

Methodological Best Practices

Q. How should researchers design experiments to assess the metabolic stability of this compound?

- Methodology :

- In Vitro Systems : Incubate with liver microsomes or hepatocytes. Quantify parent compound depletion via UPLC-UV.

- Metabolite ID : Use HRMS and MS/MS fragmentation to identify nitro-reduction or glutathione conjugation products .

Q. What statistical frameworks are critical for analyzing dose-response data in this compound toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.